molecular formula C17H20N2O4S B2499876 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396879-08-5

2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B2499876
CAS No.: 1396879-08-5
M. Wt: 348.42
InChI Key: FOPWGLBZMWSENG-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a novel synthetic compound with unique structural features. This compound combines the benzo[d]oxazole moiety, a sulfur linkage, and a spiro nonane ring system, creating a molecule with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone typically involves multi-step organic reactions. Starting with a benzo[d]oxazole derivative, a thiol group is introduced via nucleophilic substitution. This is followed by the formation of the ethanone linkage, using appropriate protecting groups to manage reactivity.

Industrial Production Methods: Industrial production often utilizes flow chemistry for continuous synthesis, ensuring scalability and consistency. Solvents and reagents are chosen for their efficiency and recyclability, contributing to green chemistry practices.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various reactions, such as:

  • Oxidation: Can lead to the formation of sulfoxides and sulfones.

  • Reduction: Leads to the formation of reduced forms, useful in modifying biological activity.

  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur at specific reactive sites.

Common Reagents and Conditions:

  • Oxidation: Peracids or hydrogen peroxide.

  • Reduction: Metal hydrides like sodium borohydride.

  • Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed:

  • Oxidized derivatives, reduced intermediates, and various substituted compounds with potential biological activity.

Scientific Research Applications

In Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its unique structure enables it to serve as a building block for diverse chemical entities.

In Biology and Medicine: Studied for its potential anti-inflammatory and anti-cancer properties. The benzo[d]oxazole core is often found in biologically active molecules.

In Industry: Employed in material science for the development of novel polymers and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The compound interacts with biological targets through its benzo[d]oxazole moiety, which binds to specific enzymes or receptors. The sulfur linkage and ethanone group further modulate its interaction with molecular targets, influencing pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone stands out due to its spiro nonane ring system.

Similar Compounds Include:

  • 2-(Benzo[d]oxazol-2-ylthio)ethanone

  • 2-(Benzo[d]oxazol-2-ylthio)-1-ethanone derivatives with various spirocyclic systems

Uniqueness

The incorporation of the spiro nonane ring enhances its stability and potential for diverse biological activities.

That's your deep dive into this compound! Hope that quenches your curiosity.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-24-15-18-12-5-3-4-6-13(12)23-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPWGLBZMWSENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4O3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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